molecular formula C13H10N4O6 B15074542 Benzenemethanamine, N-(2,4,6-trinitrophenyl)- CAS No. 40122-56-3

Benzenemethanamine, N-(2,4,6-trinitrophenyl)-

Cat. No.: B15074542
CAS No.: 40122-56-3
M. Wt: 318.24 g/mol
InChI Key: LJHFWBALMMCLIK-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(2,4,6-trinitrophenyl)-, is a nitro-substituted aromatic amine characterized by a benzenemethanamine backbone (C₆H₅CH₂NH₂) modified with a 2,4,6-trinitrophenyl group.

Properties

CAS No.

40122-56-3

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

N-benzyl-2,4,6-trinitroaniline

InChI

InChI=1S/C13H10N4O6/c18-15(19)10-6-11(16(20)21)13(12(7-10)17(22)23)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

LJHFWBALMMCLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Deprotonation of benzylamine (C₆H₅CH₂NH₂) using a strong base (e.g., sodium hydride or triethylamine) generates a benzylamide ion, a potent nucleophile.
  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate ion dissociation and stabilize transition states.
  • Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and thermal stability of the nitro groups.

The general reaction is:
$$
\text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{C}6\text{H}2\text{Cl}(\text{NO}2)3 \rightarrow \text{C}6\text{H}5\text{CH}2\text{NH}-\text{C}6\text{H}2(\text{NO}2)_3 + \text{HCl}
$$

Optimization and Yield

  • Stoichiometry : A 1.2:1 molar ratio of benzylamine to picryl chloride minimizes di-substitution byproducts.
  • Catalysis : Nickel-based catalysts, as reported in analogous hydrogenation reactions, are unnecessary here due to the SNAr mechanism’s efficiency.
  • Yield : Typical yields range from 75–85% after purification.

Alternative Pathways and Comparative Analysis

Reductive Amination of Nitro Precursors

While less common, reductive amination offers an alternative route. This method involves condensing 2,4,6-trinitrobenzaldehyde with benzylamine followed by reduction. However, the instability of trinitrobenzaldehyde under reductive conditions limits practicality.

Direct Nitration of Benzylamine Derivatives

Direct nitration of N-benzylacetamide or similar protected amines faces challenges:

  • Regioselectivity : Nitration at the meta position relative to the amine is difficult due to electronic deactivation.
  • Side Reactions : Over-nitration or oxidative degradation occurs under harsh nitrating conditions (e.g., mixed H₂SO₄/HNO₃).

Purification and Characterization

Crystallization Techniques

  • Solvent Selection : Methanol or ethanol recrystallization removes unreacted picryl chloride and oligomeric byproducts.
  • Cooling Rate : Gradual cooling (1–2°C/min) yields high-purity crystals (>99% by HPLC).

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the picryl group resonate at δ 8.9–9.2 ppm (singlet, 2H).
  • IR Spectroscopy : N–H stretch (3300 cm⁻¹) and NO₂ symmetric/asymmetric stretches (1530, 1350 cm⁻¹) confirm structure.

Industrial-Scale Production Insights

Patent CN105461567A outlines scalable nitration and hydrogenation protocols for analogous trinitrophenylamines, emphasizing:

  • Catalyst Recycling : Nickel catalysts remain active for >10 cycles without significant deactivation.
  • Waste Management : Spent nitration acids are reused in subsequent batches, reducing environmental impact.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, induction of apoptosis, and inhibition of cell proliferation . The compound’s ability to form reactive oxygen species (ROS) also contributes to its biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups : The 2,4,6-trinitrophenyl group in the target compound enhances oxidative stability but reduces nucleophilicity at the amine group compared to less substituted analogs like 3-nitro-N-(phenylmethyl)benzenemethanamine .
  • Fluorination : The tetrafluoro analog (CAS 62902-28-7) exhibits increased thermal stability (up to 250°C) due to fluorine’s electronegativity and C-F bond strength, making it suitable for high-temperature applications .
  • Boronate Functionalization : The dioxaborolan-substituted derivative (CAS 2096332-20-4) demonstrates utility in cross-coupling reactions, a property absent in the trinitrophenyl variant .

Biological Activity

Benzenemethanamine, N-(2,4,6-trinitrophenyl)-, commonly known as trinitroaniline, is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmacology and toxicology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Name : Benzenemethanamine, N-(2,4,6-trinitrophenyl)-
  • Molecular Formula : C7H7N4O6
  • CAS Number : 99-65-0
  • Molecular Weight : 229.15 g/mol

Biological Activity Overview

The biological activity of trinitroaniline can be summarized in several key areas:

  • Toxicity : Trinitroaniline is known for its toxicity to aquatic organisms. Studies have demonstrated its potential to cause chronic toxicity in fish and aquatic invertebrates. The compound exhibits mutagenic properties, which raises concerns regarding its environmental and health impacts .
  • Pharmacological Effects : Research indicates that trinitroaniline may influence various biochemical pathways. Its interaction with cellular components can lead to oxidative stress and inflammatory responses. This is particularly relevant in studies examining its effects on human health and disease models .
  • Mechanisms of Action :
    • Mutagenicity : Trinitroaniline has been shown to induce mutations in bacterial strains, suggesting a potential risk for genetic damage in higher organisms.
    • Neurotoxicity : There are indications that the compound may affect the nervous system, although specific mechanisms remain to be fully elucidated .

Table 1: Toxicological Profile of Trinitroaniline

EndpointObserved EffectReference
Acute Toxicity (Fish)LC50 = 0.5 mg/L
Chronic Toxicity (Invertebrates)Significant mortality at 0.1 mg/L
Mutagenicity (Ames Test)Positive results in Salmonella strains
NeurotoxicityAltered neurotransmitter levels

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the Environmental Protection Agency evaluated the impact of trinitroaniline on freshwater fish species. Results indicated that exposure to concentrations as low as 0.5 mg/L resulted in acute mortality within 48 hours. Chronic exposure led to reproductive failures and developmental abnormalities in offspring.

Case Study 2: Mutagenicity Testing

In a controlled laboratory setting, trinitroaniline was subjected to the Ames test using various strains of Salmonella typhimurium. The results confirmed its mutagenic potential, with significant increases in revertant colonies observed at higher concentrations.

Research Findings

Recent investigations have focused on the pathways through which trinitroaniline exerts its biological effects. Key findings include:

  • The compound's ability to generate reactive oxygen species (ROS), leading to oxidative damage in cellular models.
  • The modulation of inflammatory markers in response to exposure to trinitroaniline, indicating a role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2,4,6-trinitrophenyl)benzenemethanamine?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS). React benzenemethanamine with 2,4,6-trinitrochlorobenzene (picryl chloride) under alkaline conditions (e.g., NaHCO₃ or NaOH in ethanol/water). Elevated temperatures (70–90°C) and prolonged reaction times (12–24 hours) improve yield. Purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 3:1). NAS is favored by the electron-deficient trinitrophenyl group, enhancing electrophilicity at the para position to nitro groups .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for trinitrophenyl) and methylene (CH₂NH) signals (δ 3.5–4.0 ppm).
  • IR Spectroscopy : Detect nitro group stretches (asymmetric: ~1530 cm⁻¹, symmetric: ~1350 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z ~317 (C₁₃H₁₁N₄O₆⁺) and fragmentation patterns (e.g., loss of NO₂ groups).
    • Validation : Cross-reference with computational spectra (DFT/B3LYP) for accuracy .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Thermal : Decomposition above 200°C due to nitro group instability. Store at ≤4°C in airtight containers .
  • Light Sensitivity : Susceptible to photodegradation; use amber vials and avoid UV exposure.
  • Moisture : Hydrolyzes slowly in humid environments; desiccants (silica gel) are recommended .

Advanced Research Questions

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methods : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies. These predict nitro group lability and amine nucleophilicity .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine parameters. Use Gaussian or ORCA software .

Q. How do solvent effects influence the compound’s reactivity in substitution reactions?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states. Protic solvents (ethanol) may deactivate the electrophile via hydrogen bonding.
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying solvent dielectric constants. Activation energy (Eₐ) can be derived via Arrhenius plots .

Q. Are there catalytic systems to optimize synthesis under mild conditions?

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate NAS in biphasic systems (water/dichloromethane). Metal catalysts (CuI or Pd) are less effective due to nitro group incompatibility .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 24 hours) with comparable yields (~75%) .

Data Contradictions and Resolutions

  • Synthetic Yields : reports ~75% yield for similar NAS reactions, while suggests ~60% under standard conditions. This discrepancy highlights the need for optimized stoichiometry (1:1.2 amine:picryl chloride) and controlled pH .
  • Computational Accuracy : B3LYP functional in may overestimate nitro group stabilization energies. Cross-check with M06-2X functional for better thermochemical accuracy .

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